[(4-Chloro-3-propoxyphenyl)sulfonyl](2-hydroxyethyl)amine
Overview
Description
(4-Chloro-3-propoxyphenyl)sulfonylamine is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonyl group attached to a phenyl ring, which is further substituted with a chloro and propoxy group, and an amine group linked to a hydroxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-propoxyphenyl)sulfonylamine typically involves the following steps:
Formation of the Sulfonyl Chloride: The starting material, 4-chloro-3-propoxyphenyl, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Amination: The sulfonyl chloride is then reacted with 2-aminoethanol under basic conditions to yield (4-Chloro-3-propoxyphenyl)sulfonylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-propoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used.
Oxidized Products: Such as sulfonic acids.
Hydrolysis Products: Sulfonic acid and 2-aminoethanol.
Scientific Research Applications
(4-Chloro-3-propoxyphenyl)sulfonylamine has several applications in scientific research:
Medicinal Chemistry: As a potential antibiotic or antifungal agent due to its sulfonamide structure.
Biological Studies: Used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: As an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (4-Chloro-3-propoxyphenyl)sulfonylamine involves its interaction with biological targets such as enzymes. The sulfonyl group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. This can disrupt essential biochemical pathways in microorganisms, contributing to its potential antibiotic properties.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.
Sulfamethoxazole: Another sulfonamide used as an antibiotic.
Sulfadiazine: Known for its use in treating bacterial infections.
Uniqueness
(4-Chloro-3-propoxyphenyl)sulfonylamine is unique due to its specific substitution pattern, which may confer distinct biological activity and selectivity compared to other sulfonamides. The presence of the chloro and propoxy groups can influence its pharmacokinetic properties and interaction with biological targets.
Properties
IUPAC Name |
4-chloro-N-(2-hydroxyethyl)-3-propoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO4S/c1-2-7-17-11-8-9(3-4-10(11)12)18(15,16)13-5-6-14/h3-4,8,13-14H,2,5-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDOCDVHGKITHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCCO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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